Cassiaside C

Descripción general

Descripción

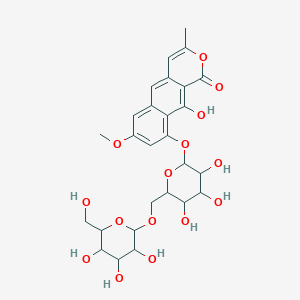

Cassiaside C is a naphtho-alpha-pyrone tetraglucoside isolated from Cassia seeds, notably from Cassia obtusifolia L. This compound has garnered attention for its strong antiallergic activity. The unique naphtho-alpha-pyrone structure of this compound embodies a significant interest for synthetic and medicinal chemistry due to its biological activities and challenging chemical structure for synthesis (Zhang & Yu, 2003).

Synthesis Analysis

The total synthesis of this compound has been achieved employing glycosyl trifluoroacetimidates as glycosylation agents. The synthesis approach involves the construction of the naphtho-alpha-pyrone structure through the condensation of orsellinate with pyrone in the presence of LDA, as developed by Staunton and co-workers. A significant challenge in the synthesis is the minimal reactivity of the naphthol of toralactone as an acceptor, which necessitates the use of an excess amount of the glycosyl donors under specific catalytic conditions to achieve excellent yields of the coupling product (Zhang & Yu, 2003).

Molecular Structure Analysis

This compound's molecular structure is characterized by its naphtho-alpha-pyrone core, attached to a tetraglucoside moiety. The structure elucidation is based on various spectroscopic techniques, including NMR and mass spectrometry. The glycosylation pattern and the specific linkage of glucose units play a crucial role in its biological activity and stability.

Chemical Reactions and Properties

The compound exhibits strong antiallergic activities, which can be attributed to its unique molecular structure. The naphtho-alpha-pyrone core of this compound is essential for its activity, as it interacts with biological targets to exert its effects. The synthesis process itself involves a series of chemical reactions, including glycosylation, condensation, and catalysis, to construct its complex structure.

Physical Properties Analysis

While specific details on the physical properties of this compound, such as melting point, solubility, and crystalline form, are not explicitly provided in the literature, these properties are typically investigated to optimize extraction, purification, and formulation processes for potential therapeutic applications.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and stability, are influenced by its glycosidic linkages and the naphtho-alpha-pyrone moiety. The compound's biological activity is closely related to its chemical structure, where the arrangement of glucoside units and the core structure determine its interaction with biological molecules and subsequent antiallergic effects.

Aplicaciones Científicas De Investigación

Inhibición de la polarización M1 de los macrófagos

Se ha descubierto que la Cassiaside C inhibe la polarización M1 de los macrófagos al regular a la baja la glucólisis . Esto es significativo porque los macrófagos M1 reprograman su metabolismo hacia una glucólisis mejorada para obtener energía y producir citocinas proinflamatorias . La this compound reduce la expresión de la sintetasa de óxido nítrico inducible y la ciclooxigenasa-2, ambas de las cuales están reguladas positivamente en células Raw264.7 tratadas con lipopolisacárido (LPS) / interferón (IFN) -γ y macrófagos peritoneales .

Propiedades antiinflamatorias

Las propiedades antiinflamatorias de la this compound están estrechamente relacionadas con su capacidad para inhibir la polarización M1 de los macrófagos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Mecanismo De Acción

Target of Action

Cassiaside C, a naphthopyrone isolated from the seed of Cassia tora , primarily targets the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging-related diseases .

Mode of Action

This compound exerts its effects by inhibiting the formation of AGEs . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . Furthermore, it downregulates the phosphorylation of nuclear factor kappa B , a key regulator of immune responses, thereby modulating the inflammatory response.

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses LPS/IFN-γ-induced expression of hypoxia-inducible factor (HIF)-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . These proteins are involved in the regulation of glycolysis, a metabolic pathway that converts glucose into pyruvate. This compound also downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway , which plays a crucial role in cellular growth, proliferation, and survival.

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to modulate various biochemical pathways and cellular processes .

Result of Action

As a result of its action, this compound attenuates enhanced glycolysis and lactate production, but rescues diminished oxidative phosphorylation, in M1 polarized macrophages . This leads to a dampening of M1 polarization of macrophages, which are a type of immune cell that can exacerbate inflammation when overly activated .

Propiedades

IUPAC Name |

10-hydroxy-7-methoxy-3-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGJNKYTLIUCMX-YUMVGKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317838 | |

| Record name | Cassiaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119170-52-4 | |

| Record name | Cassiaside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

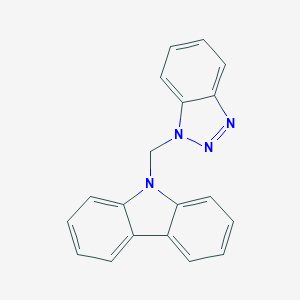

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

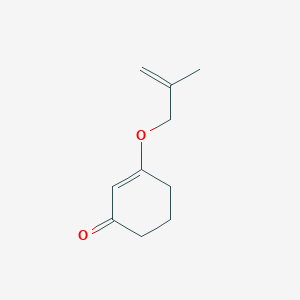

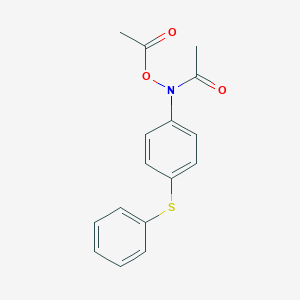

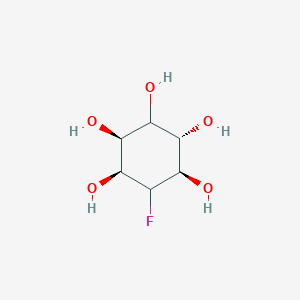

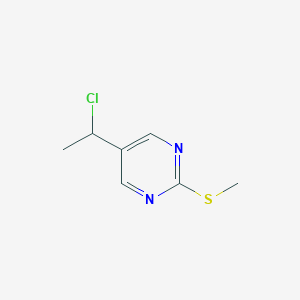

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)